Thiocyanic acid, 3-methyl-4-(((methylamino)carbonyl)oxy)phenyl ester
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Overview
Description
Thiocyanic acid, 3-methyl-4-(((methylamino)carbonyl)oxy)phenyl ester is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiocyanate group (SCN) attached to a phenyl ester, which is further substituted with a methyl group and a methylamino carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 3-methyl-4-(((methylamino)carbonyl)oxy)phenyl ester typically involves the reaction of 3-methyl-4-hydroxyphenyl thiocyanate with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully measured and mixed, and the reaction is monitored to maintain optimal conditions. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 3-methyl-4-(((methylamino)carbonyl)oxy)phenyl ester undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl esters.
Scientific Research Applications
Thiocyanic acid, 3-methyl-4-(((methylamino)carbonyl)oxy)phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thiocyanic acid, 3-methyl-4-(((methylamino)carbonyl)oxy)phenyl ester involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis, releasing the active thiocyanate moiety, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Thiocyanic acid, phenyl ester: Lacks the methyl and methylamino carbonyl substitutions.
Thiocyanic acid, 4-methylphenyl ester: Similar structure but without the methylamino carbonyl group.
Thiocyanic acid, 3-methylphenyl ester: Similar structure but lacks the ester group.
Uniqueness
Thiocyanic acid, 3-methyl-4-(((methylamino)carbonyl)oxy)phenyl ester is unique due to the presence of both the methyl and methylamino carbonyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
6074-35-7 |
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Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
(2-methyl-4-thiocyanatophenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H10N2O2S/c1-7-5-8(15-6-11)3-4-9(7)14-10(13)12-2/h3-5H,1-2H3,(H,12,13) |
InChI Key |
CJCCQQQEEXAGIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)SC#N)OC(=O)NC |
Origin of Product |
United States |
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